molecular formula C10H18N2O4 B1473664 tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 266337-25-1

tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1473664
CAS No.: 266337-25-1
M. Wt: 230.26 g/mol
InChI Key: ISGKNURQVBUGBO-BQBZGAKWSA-N
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Description

tert-Butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate (CAS: 266337-25-1) is a chiral pyrrolidine derivative featuring a carbamoyl group at the 2-position and a hydroxyl group at the 4-position, both in the (S)-configuration. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with pyrrolidine scaffolds . Its stereochemistry and functional groups make it valuable for modulating drug solubility, hydrogen-bonding interactions, and target specificity.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGKNURQVBUGBO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, influencing pathways relevant to neurodegenerative diseases and other conditions. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

The molecular formula for this compound is C10H18N2O4C_{10}H_{18}N_{2}O_{4} with a molecular weight of approximately 230.26 g/mol. The compound is characterized by its pyrrolidine ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₄
Molecular Weight230.26 g/mol
SolubilityVery soluble
Log P (octanol-water)-0.4

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies demonstrate that the compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases . The protective mechanism appears to involve a reduction in pro-inflammatory cytokines such as TNF-α.
  • Antioxidant Properties : The compound has shown moderate antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress within neuronal cells .

Study 1: Neuroprotective Effects Against Amyloid-Beta Toxicity

A study investigated the effects of this compound on astrocyte viability in the presence of amyloid-beta (Aβ) peptides. The results indicated that treatment with this compound significantly improved cell viability compared to control groups treated only with Aβ.

TreatmentCell Viability (%)
Control (Aβ only)43.78 ± 7.17
Aβ + tert-butyl compound62.98 ± 4.92

This suggests that the compound mitigates Aβ-induced toxicity, potentially through its anti-inflammatory effects.

Study 2: Inhibition of Acetylcholinesterase

In another study evaluating the inhibitory effects on AChE, this compound demonstrated an IC50 value of approximately 15.4 nM, indicating potent inhibition compared to standard cholinesterase inhibitors.

Discussion

The findings regarding this compound suggest it holds promise as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease due to its ability to inhibit key enzymes and protect against oxidative stress. Its low toxicity profile and high solubility further enhance its potential for development into a clinically relevant drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Compound A : (2S,4R)-tert-Butyl 2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate
  • Key Differences :
    • Stereochemistry : 4R configuration vs. 4S in the target compound.
    • Substituent : A bulky (4-vinylbenzyl)oxy group replaces the hydroxyl group.
  • Implications: Increased lipophilicity due to the aromatic vinylbenzyl group. Potential for polymerization via the vinyl group, limiting stability. Altered stereochemistry may affect binding in chiral environments.
Compound B : tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Substituent : Hydroxymethyl (-CH2OH) at position 2 instead of carbamoyl (-CONH2).
  • Implications :
    • Reduced hydrogen-bonding capacity compared to the carbamoyl group.
    • Higher polarity due to two hydroxyl groups, enhancing aqueous solubility.

Functional Group Modifications at the 2-Position

Compound C : tert-Butyl (2S)-2-({[4-(3-tert-butylphenyl)oxan-4-yl]amino}methyl)pyrrolidine-1-carboxylate
  • Key Differences: Substituent: A complex tert-butylphenyl-tetrahydropyran-amino-methyl group replaces the carbamoyl.
  • Implications: Significant steric hindrance and lipophilicity due to the aromatic and bulky tert-butyl groups. Potential applications in targeted drug delivery for hydrophobic binding pockets.
Compound D : tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Substituents : Methoxycarbonyl-cyclohexyloxy and methoxymethyl groups at positions 2 and 4.
  • Implications :
    • Enhanced metabolic stability due to methoxy groups.
    • Increased molecular weight (385.5 g/mol) and lipophilicity compared to the target compound.

Stereochemical and Pharmacophoric Variations

Compound E : tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate
  • Key Differences :
    • Core Structure : Incorporates a pyrrolo[2,3-d]pyrimidine ring instead of pyrrolidine.
    • Substituents : Chloro, formyl, and methoxy groups.
  • Implications :
    • Designed for kinase inhibition or nucleotide analog synthesis.
    • The formyl group enables further derivatization (e.g., Schiff base formation).
Compound F : tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
  • Key Differences: Substituents: Amino (-NH2) at position 4 and hydroxymethyl at position 2. Form: Hydrochloride salt.
  • Implications: Enhanced water solubility due to ionic form. Amino group facilitates conjugation (e.g., peptide coupling).

Table: Structural and Functional Comparison

Compound Position 2 Substituent Position 4 Substituent Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
Target Compound Carbamoyl (-CONH2) Hydroxyl (-OH) (2S,4S) ~245.3* Drug intermediate, H-bond donor/acceptor
Compound A Carbamoyl (4-Vinylbenzyl)oxy (2S,4R) ~375.4* Polymerizable intermediate
Compound B Hydroxymethyl (-CH2OH) Hydroxyl (2S,4S) ~217.3* High polarity, solubility enhancer
Compound C Amino-methyl-tetrahydropyran tert-Butylphenyl (2S) ~460.6* Hydrophobic binding applications
Compound D Methoxycarbonyl-cyclohexyloxy Methoxymethyl (2S,4S) 385.5 Metabolic stability, lipophilicity
Compound E Formyl-pyrrolopyrimidine Methoxycyclohexyl (1S,4S) ~450.0* Kinase inhibitor precursor
Compound F Hydroxymethyl Amino (-NH2·HCl) (2S,4S) ~265.7* Water-soluble conjugate precursor

Preparation Methods

Starting Material Preparation

  • The key starting material is (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
  • This intermediate can be prepared by protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group and maintaining the stereochemistry at positions 2 and 4.

Amide Bond Formation (Carbamoylation)

  • The carbamoyl group introduction is achieved by coupling the carboxylic acid with an amine or carbamoyl donor using peptide coupling reagents.
  • A representative method uses HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent, DIPEA (N,N-diisopropylethylamine) as a base, and DMF (dimethylformamide) as solvent.
  • The reaction is typically carried out at room temperature for 1 hour in a sealed vessel to ensure efficient coupling.

Protection and Deprotection Steps

  • The tert-butyl ester is introduced by esterification or maintained from the starting material.
  • Deprotection of the Boc group or other protecting groups is performed with 4 M HCl in dioxane at room temperature for 2 hours to yield the free amine or amide hydrochloride salts as needed.

Representative Experimental Procedure (from literature)

Step Reagents and Conditions Description
1 (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (2 g, 8.65 mmol), (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.77 g, 8.65 mmol), HATU (4.93 g, 12.97 mmol), DIPEA (3.02 mL, 17.3 mmol), DMF (9.25 mL) Stirred at room temperature for 1 h in sealed vessel for amide coupling
2 Water (10 mL), DCM extraction (3 × 10 mL) Workup by dilution and extraction
3 4 M HCl in dioxane (50.7 mL, 203 mmol) Deprotection at room temperature for 2 h to remove Boc group and yield hydrochloride salt

This method yields tert-butyl (2S,4S)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate as an intermediate or final product depending on subsequent steps.

Alternative Preparation Methods and Conditions

  • Solvent Systems: Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile, selected based on solubility and reaction compatibility.
  • Bases: DIPEA and triethylamine (TEA) are preferred bases for neutralizing acids formed during coupling reactions.
  • Coupling Reagents: Besides HATU, reagents like BOP, TBTU, EDCI/DMAP, and BOP-Cl are also employed for activating carboxylic acids to form amides under mild conditions.
  • Temperature: Reactions are generally performed at 0 to 50 °C, with room temperature being common for amide bond formation and deprotection reactions.
  • Atmosphere: Argon or nitrogen atmosphere is often used to avoid moisture or oxygen-sensitive side reactions.

Purification and Characterization

  • After reaction completion, the mixture is diluted with water and extracted with organic solvents such as dichloromethane.
  • Organic layers are combined and dried over anhydrous sodium sulfate.
  • Purification is typically done by column chromatography or recrystallization.
  • The final compound is characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting material (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Coupling reagent HATU, BOP, TBTU, EDCI/DMAP
Base DIPEA, TEA
Solvent DMF, CH2Cl2, THF, acetonitrile
Temperature 0–50 °C, typically room temperature
Reaction time 1–72 hours depending on step
Deprotection reagent 4 M HCl in dioxane
Deprotection time ~2 hours at room temperature
Purification Extraction, chromatography, recrystallization

Research Findings and Notes

  • The stereochemistry at the 2S,4S positions is maintained throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions.
  • The use of HATU as a coupling reagent provides high yields and minimizes racemization.
  • Deprotection with HCl in dioxane is preferred for its mildness and efficiency in removing Boc groups without affecting other sensitive functionalities.
  • Alternative methods involving sulfonyl chlorides or fluorination reagents exist for modifying the pyrrolidine ring but are less common for this specific carbamoyl derivative.
  • The compound serves as a key intermediate for further functionalization in drug discovery, especially in the synthesis of peptidomimetics targeting proteases and other enzymes.

Q & A

Q. What are the key steps for synthesizing tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

  • Methodological Answer : Synthesis typically involves:
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during reactions .
  • Coupling Reactions : Amidation or carbamoylation steps, often employing coupling agents like EDCI/HOBt .
  • Purification : Flash column chromatography (e.g., using ethanol/chloroform mixtures) to isolate intermediates .
  • Stereochemical Control : Chiral starting materials or enantioselective catalysis ensure (2S,4S) configuration. For example, highlights chiral resolution via column chromatography and monitoring of optical rotation ([α]²⁵D values) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituents. For example, reports δ 8.22 (s, 1H) for aromatic protons in related compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₀H₁₈N₂O₄, MW 230.26) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .
  • Chiral HPLC : To verify enantiomeric purity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Storage Conditions : Desiccated at 2–8°C in inert atmosphere (e.g., argon) to prevent hydrolysis of the Boc group .
  • Avoid : Exposure to strong acids/bases or oxidizing agents, which may cleave the carbamate .

Advanced Research Questions

Q. How does the (2S,4S) stereochemistry influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :
  • Stereoelectronic Effects : The hydroxyl and carbamoyl groups in the (2S,4S) configuration create a rigid pyrrolidine ring, favoring axial coordination in metal complexes (e.g., asymmetric catalysis) .
  • Case Study : shows that stereochemistry in similar pyrrolidine derivatives affects enantioselectivity in Heck coupling reactions (up to 90% ee) .

Q. What computational methods can predict reaction pathways for modifying the pyrrolidine core?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for ring-opening or functionalization reactions .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways for introducing substituents (e.g., alkylation at C4) .
  • Example : describes ICReDD’s approach combining DFT and experimental data to optimize reaction conditions .

Q. How can conflicting NMR data for related compounds guide structural reassignment?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference δ values with databases (e.g., SDBS). For example, reports δ 3.56 (d, J=6.6 Hz) for methoxy protons, differing from δ 3.28 in regioisomers .
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals in crowded regions (e.g., pyrrolidine ring protons) .
  • Case Study : resolved diastereomer ambiguity via NOESY correlations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

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